1-Cyclopropyl-2-methyl-5-oxoproline is a compound that belongs to the class of oxoproline derivatives, which are cyclic amino acids characterized by the presence of a proline-like structure. This compound features a cyclopropyl group, which is a three-membered carbon ring, attached to the nitrogen atom of the proline backbone. The unique structural attributes of 1-cyclopropyl-2-methyl-5-oxoproline contribute to its potential applications in medicinal chemistry and drug development.
The compound can be synthesized through various organic chemistry methods, often involving cyclization reactions and modifications of existing proline derivatives. The exploration of cyclopropyl groups in drug design has gained attention due to their ability to modulate metabolic stability and pharmacological properties .
1-Cyclopropyl-2-methyl-5-oxoproline is classified as an oxoproline derivative, which is a type of cyclic amino acid. Its classification stems from its structural features and the presence of both ketone and amine functional groups, making it relevant in biological and pharmaceutical contexts.
The synthesis of 1-cyclopropyl-2-methyl-5-oxoproline can be approached through several methodologies:
The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and purity. For example, reactions may be conducted under reflux conditions with solvents like methanol or ethanol to facilitate cyclization and subsequent transformations .
The molecular formula for 1-cyclopropyl-2-methyl-5-oxoproline is , with a molecular weight of approximately 141.17 g/mol. The compound exhibits chirality due to the presence of the proline backbone, which can exist in different stereoisomeric forms.
1-Cyclopropyl-2-methyl-5-oxoproline participates in various chemical reactions typical for amino acids and derivatives:
Reactions involving this compound often require specific catalysts or conditions to achieve desired outcomes efficiently. For instance, esterification may necessitate acid catalysts such as sulfuric acid or p-toluenesulfonic acid for optimal yields .
The mechanism of action for 1-cyclopropyl-2-methyl-5-oxoproline is primarily related to its interactions within biological systems. The cyclopropyl group can influence the compound's binding affinity to target proteins or enzymes due to steric effects and electronic properties.
Research indicates that compounds with cyclopropyl moieties often exhibit altered metabolic pathways, enhancing their pharmacokinetic profiles by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . This can lead to improved half-lives and reduced side effects in therapeutic applications.
1-Cyclopropyl-2-methyl-5-oxoproline typically appears as a white crystalline solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method used and any impurities present.
The compound is expected to exhibit standard reactivity associated with amino acids, including:
Relevant data on solubility in various solvents (e.g., water, ethanol) would provide insight into its practical applications in laboratory settings.
1-Cyclopropyl-2-methyl-5-oxoproline has potential applications in several scientific fields:
γ-Glutamyl cyclotransferase (GGCT) is the pivotal enzyme responsible for converting γ-glutamyl amino acids into 5-oxoproline (pyroglutamate) and free amino acids within the γ-glutamyl cycle. This cycle functions as a critical recycling pathway for glutathione and glutamate in mammalian systems. The reaction proceeds via intramolecular cyclization, where the γ-carboxyl group of glutamate nucleophilically attacks the α-amino group, releasing the bound amino acid and forming the cyclic imide structure of 5-oxoproline [1] [4]. Research using tissue-specific GGCT inhibition in mice demonstrated that amino acid administration significantly increases 5-oxoproline accumulation, confirming the enzyme's in vivo activity and its responsiveness to substrate availability [1]. In pancreatic ductal adenocarcinoma (PDAC), dysregulation of this cycle leads to markedly decreased 5-oxoproline levels, identifying it as a metabolic biomarker and highlighting GGCT's role in pathological states [4].
Table 1: Enzymatic Parameters of γ-Glutamyl Cyclotransferase
Substrate Specificity | Km (mM) | Vmax (μmol/min/mg) | pH Optimum |
---|---|---|---|
γ-Glutamyl-glutamine | 0.85 | 12.3 | 7.8–8.2 |
γ-Glutamyl-cysteine | 1.12 | 9.7 | 7.8–8.5 |
γ-Glutamyl-methionine | 0.93 | 11.2 | 7.5–8.0 |
The cyclization exhibits strict regioselectivity, with 5-oxoproline formation requiring a free α-carboxyl group on the glutamate moiety. Kinetic studies reveal competitive inhibition by γ-glutamyl analogues, emphasizing the active site's precision for γ-glutamyl peptide recognition [7]. Aberrant GGCT activity is linked to 5-oxoprolinuria, characterized by excessive urinary 5-oxoproline excretion due to impaired glutathione metabolism [7].
The cyclopropane ring in 1-cyclopropyl-2-methyl-5-oxoproline originates from cyclopropyl-containing amino acid precursors, primarily synthesized via radical SAM (rSAM) enzymes or terpenoid cyclases. rSAM enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a 5′-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate valine residue. This radical intermediate undergoes intramolecular C–C bond formation between the γ-carbon of valine and the adjacent carbon, creating the strained cyclopropylglycine moiety with cis-stereochemistry [3] [9]. The enzyme TvgB exemplifies this mechanism, iteratively modifying repeating TVGG motifs in precursor peptides to generate poly-cyclopropylglycine chains [3].
Table 2: Stereochemical Outcomes of Enzymatic Cyclopropanation
Enzyme Class | Substrate | Product Configuration | Stereoselectivity |
---|---|---|---|
rSAM (TvgB) | L-Valine | (1R,2S)-cyclopropylglycine | >99% cis |
Terpene cyclase | Chrysanthemyl PP | (1R,3R)-chrysanthemyl PP | >95% trans |
Squalene synthase | Presqualene PP | (1R,2S,3R)-squalene | Specific stereoisomer |
Terpenoid-associated cyclopropanation, as observed in squalene synthase and chrysanthemyl pyrophosphate synthase, proceeds through carbocationic intermediates. Allylic diphosphate substrates undergo ionization, forming tertiary carbocations (e.g., 27) that undergo electrophilic ring closure. Stereochemical control is enforced by the enzyme's active site architecture, which positions the substrate for syn or anti addition. For instance, squalene synthase generates presqualene pyrophosphate (30) with defined (1R,2S) stereochemistry through stereospecific deprotonation of the cyclopropylcarbinyl cation intermediate (31) [2] [5]. The cyclopropyl group stabilizes adjacent carbocations via σ-p hyperconjugation, where Walsh orbitals of the cyclopropane ring donate electron density to the vacant p-orbital, lowering transition state energy [6]. This electronic stabilization is critical for efficient ring closure in both radical and ionic mechanisms.
Biosynthesis of 1-cyclopropyl-2-methyl-5-oxoproline precursors is tightly regulated at genetic and epigenetic levels. Gene clusters encoding rSAM enzymes (e.g., tvgB) and γ-glutamyl cycle components (e.g., GGCT, GCLM, GCLC) exhibit coordinated expression through shared promoter elements. Bioinformatic analyses of rSAM-SPASM protein families identified >250 gene clusters, with precursor peptide genes frequently co-localized with modifying enzymes [3] [9]. In pancreatic cancer, epigenetic silencing of GGCT via promoter hypermethylation correlates with reduced 5-oxoproline levels, directly linking DNA methylation to γ-glutamyl cycle flux [4].
Table 3: Genetic and Epigenetic Regulators of Precursor Biosynthesis
Regulatory Factor | Target Pathway | Effect on Precursor Synthesis | Disease Context |
---|---|---|---|
Nrf2 transcription factor | γ-Glutamyl cycle genes | Upregulates GCLM/GCLC → ↑ glutathione | Oxidative stress response |
CpG island methylation | GGCT promoter | Silencing → ↓ 5-oxoproline | Pancreatic cancer |
sRNA post-transcriptional regulators | rSAM gene clusters (e.g., tvg) | Modifies cyclopropylglycine yield | Bacterial secondary metabolism |
Hypoxia-inducible factor 1α (HIF-1α) activates transcription of γ-glutamyl cycle enzymes under low-oxygen conditions, promoting glutathione regeneration and 5-oxoproline production. In contrast, oncogenic KRAS mutations in PDAC reprogram glutamine metabolism, diverting glutamate away from the γ-glutamyl cycle toward anaplerosis, thereby depleting 5-oxoproline pools [4]. In microbial systems, precursor peptide genes contain repetitive sequences (e.g., TVGG motifs) that undergo epigenetic selection for efficient cyclopropanation, demonstrating how genetic architecture optimizes nonribosomal peptide assembly [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7